An In-depth Technical Guide to the Synthesis and Characterization of cis-Trismethoxy Resveratrol
An In-depth Technical Guide to the Synthesis and Characterization of cis-Trismethoxy Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of cis-3,4',5-trimethoxystilbene, a methoxylated derivative of resveratrol (B1683913). The document details synthetic methodologies, with a focus on the Wittig reaction for achieving cis-selectivity, and outlines purification techniques for isolating the desired isomer. A complete characterization of the compound is presented, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) data. Furthermore, this guide elucidates the primary mechanism of action of cis-trismethoxy resveratrol as a potent anti-mitotic agent through the inhibition of tubulin polymerization, a critical pathway in cell division. Detailed experimental protocols and structured data tables are provided to facilitate replication and further investigation by researchers in the fields of medicinal chemistry and drug development.
Introduction
cis-3,4',5-Trimethoxystilbene, also known as cis-trismethoxy resveratrol, is a synthetic analog of resveratrol, a naturally occurring polyphenol with a wide range of biological activities. The methylation of the hydroxyl groups of resveratrol to form cis-trismethoxy resveratrol has been shown to enhance its cytotoxic and anti-proliferative effects, making it a compound of significant interest for cancer research.[1] Its primary mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] This guide offers a detailed technical overview of the synthesis, purification, and characterization of this promising anti-mitotic agent.
Synthesis of cis-Trismethoxy Resveratrol
The synthesis of cis-trismethoxy resveratrol is most commonly achieved via the Wittig reaction, which allows for the formation of the characteristic stilbene (B7821643) double bond.[3] While the Wittig reaction can produce a mixture of cis (Z) and trans (E) isomers, specific reaction conditions can be employed to favor the formation of the desired cis-isomer.[4]
Synthetic Workflow
The overall synthetic workflow for cis-trismethoxy resveratrol via the Wittig reaction involves two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with an aldehyde.
Caption: Synthetic workflow for cis-trismethoxy resveratrol via the Wittig reaction.
Experimental Protocol: Wittig Reaction
This protocol is adapted from generalized procedures for stilbene synthesis.[5][6]
Step 1: Preparation of 3,5-Dimethoxybenzyltriphenylphosphonium bromide
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To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (B28343) (5 mL/mmol), add triphenylphosphine (1.05 eq).
-
Reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Filter the solid, wash with cold toluene, and dry under vacuum to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.
Step 2: Synthesis of cis-Trismethoxy Resveratrol
-
Suspend the 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL/mmol) under a nitrogen atmosphere.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Purification
The separation of the cis and trans isomers can be achieved by column chromatography on silica (B1680970) gel.[5]
Protocol: Column Chromatography
-
Prepare a slurry of silica gel in a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).
-
Load the crude product onto the column.
-
Elute the column with the hexane/ethyl acetate mixture. The trans-isomer, being less polar, will typically elute first, followed by the cis-isomer.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure cis-isomer.
-
Evaporate the solvent under reduced pressure to yield pure cis-trismethoxy resveratrol.
Characterization of cis-Trismethoxy Resveratrol
A thorough characterization is essential to confirm the identity and purity of the synthesized cis-trismethoxy resveratrol.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₃ | [3] |
| Molecular Weight | 270.32 g/mol | [3] |
| Appearance | Solid | [7] |
| Melting Point | 55-57 °C | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following data were obtained in CDCl₃.[5]
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 3.71 | s | 6H, 2 x OCH₃ (on 3,5-dimethoxy ring) | ||
| 3.81 | s | 3H, OCH₃ (on 4-methoxy ring) | ||
| 6.36 | t | 5 | 1H, H-4 | |
| 6.47-6.50 | m | 3H, H-2, H-6, vinyl H | ||
| 6.57 | d | 10 | 1H, vinyl H | |
| 6.81 | d | 10 | 2H, H-3', H-5' | |
| 7.26 | d | 10 | 2H, H-2', H-6' |
| ¹³C NMR | δ (ppm) | Assignment |
| 55.2 | 3C, OCH₃ | |
| 99.6 | C-4 | |
| 106.6 | 2C, C-2, C-6 | |
| 113.5 | 2C, C-3', C-5' | |
| 128.7 | C-vinyl | |
| 129.5 | C-vinyl | |
| 130.2 | C-1' | |
| 130.3 | 2C, C-2', C-6' | |
| 139.5 | C-1 | |
| 158.7 | C-4' | |
| 160.5 | 2C, C-3, C-5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Parameter | Value | Reference |
| LC-MS | [M+H]⁺ | 271.136 m/z | [5] |
Fragmentation Pattern: The fragmentation of stilbene derivatives often involves cleavage at the ethylene (B1197577) bridge and within the methoxy (B1213986) groups. Common losses include CH₃ (15 Da), OCH₃ (31 Da), and C₆H₅ (77 Da) fragments.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 285 nm and 306 nm.[10]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Mechanism of Action: Inhibition of Tubulin Polymerization
cis-Trismethoxy resveratrol exerts its potent anti-mitotic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2]
Signaling Pathway
Caption: Signaling pathway of tubulin polymerization inhibition by cis-trismethoxy resveratrol.
cis-Trismethoxy resveratrol binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to defects in the mitotic spindle, which is crucial for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2] The IC₅₀ value for the inhibition of tubulin polymerization by cis-trismethoxy resveratrol has been reported to be approximately 4 µM.[6]
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of cis-trismethoxy resveratrol. The Wittig reaction remains a primary synthetic route, and careful control of reaction conditions and subsequent purification are critical for obtaining the desired cis-isomer. The comprehensive characterization data presented, including NMR, MS, and HPLC, will serve as a valuable reference for researchers. Understanding the mechanism of action, specifically the inhibition of tubulin polymerization, provides a rational basis for its further investigation as a potential anti-cancer therapeutic. The detailed protocols and data tables herein are intended to support and accelerate research and development efforts in this promising area of medicinal chemistry.
References
- 1. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 8. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
